molecular formula C11H21N3O6P+ B14782230 [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium

[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium

Cat. No.: B14782230
M. Wt: 322.27 g/mol
InChI Key: MBABJNABABMUCR-UHFFFAOYSA-O
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Description

[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium is a complex organic cation This compound is notable for its unique structure, which includes multiple functional groups such as amino, carboxyethylamino, and oxophosphanium groups

Preparation Methods

The synthesis of [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of Intermediate Amines: The initial step involves the preparation of intermediate amines through reactions such as amination or reductive amination.

    Coupling Reactions: The intermediate amines are then coupled with other reactants to form the desired compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.

    Oxidation and Reduction: The compound undergoes oxidation and reduction reactions to introduce or modify functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods for this compound may involve continuous-flow synthesis, which offers advantages such as higher productivity and improved safety compared to traditional batch synthesis .

Chemical Reactions Analysis

[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form cyclic structures, which may involve the use of bases or acids as catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of polyfunctional derivatives and heterocycles.

    Biology: It is used in the study of enzyme inhibition and protein interactions, as it can act as a competitive inhibitor for certain enzymes.

    Medicine: The compound has potential therapeutic applications, including the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of high-energy materials and other industrial chemicals

Mechanism of Action

The mechanism of action of [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to changes in metabolic pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure and diverse functional groups, which contribute to its wide range of reactivity and applications.

Properties

Molecular Formula

C11H21N3O6P+

Molecular Weight

322.27 g/mol

IUPAC Name

[3-amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium

InChI

InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1

InChI Key

MBABJNABABMUCR-UHFFFAOYSA-O

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N

Origin of Product

United States

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